Oxonino[4,5-d]pyridazine, 1,4-diphenyl-
Description
The compound 1,4-diphenyl-oxonino[4,5-d]pyridazine belongs to a class of fused heterocyclic systems characterized by a pyridazine core annulated with an oxygen-containing ring. These systems are synthesized via cyclization reactions, often involving hydrazine or transition-metal catalysts . The pyridazine scaffold is pharmacologically significant, with documented roles in antimicrobial, anticancer, and central nervous system (CNS) modulation .
Structure
2D Structure
Properties
CAS No. |
57015-10-8 |
|---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1,4-diphenyloxonino[4,5-d]pyridazine |
InChI |
InChI=1S/C22H16N2O/c1-3-9-17(10-4-1)21-19-13-7-8-15-25-16-14-20(19)22(24-23-21)18-11-5-2-6-12-18/h1-16H |
InChI Key |
AENVGRCBGORXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=C2C=CC=COC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Imidazopyridazines
Structure and Synthesis: Imidazopyridazines, such as imidazo[1,2-b]pyridazine and imidazo[4,5-d]pyridazine, are fused systems combining imidazole and pyridazine rings. Synthetic routes often employ transition-metal catalysis (e.g., copper or palladium) or condensation with haloacetaldehyde derivatives . Pharmacology: Imidazo[1,2-b]pyridazines are better studied, showing moderate anticancer activity (ID₅₀ >50 mg/mL against leukemia cells) but lower potency compared to clinical standards like imatinib .
Key Difference: The oxonino system’s oxygen atom may enhance metabolic stability compared to nitrogen-rich imidazopyridazines, though this remains speculative without direct data.
Isoxazolo[4,5-d]pyridazines and Thiazolo[4,5-d]pyridazines
Structure and Synthesis: These derivatives incorporate isoxazole or thiazole rings fused to pyridazine. Synthesis typically involves cyclization of substituted pyridazines with urea/thiourea or acetylenic dienophiles . Pharmacology: Isoxazolo[4,5-d]pyridazines demonstrate superior broad-spectrum antimicrobial activity (e.g., against Candida albicans) compared to thiazolo analogs, with MIC values often rivaling clotrimazole . Urea derivatives further enhance potency, suggesting functional group modifications are critical .
However, phenyl substitutions (as in 1,4-diphenyl derivatives) could sterically hinder target binding compared to smaller substituents in isoxazolo analogs.
Pyrimido[4,5-d]pyridazines
Structure and Synthesis: These compounds feature a pyrimidine-pyridazine fusion, synthesized via Biginelli reactions or transannulation of pyrimidine precursors . Pharmacology: Pyrimido[4,5-d]pyridazines exhibit diverse bioactivities, including hepatoprotective, antitumor, and antiviral effects . For example, phenolic hydroxyl-substituted derivatives allow further functionalization for drug development .
Triazolo[4,3-b]pyridazines
Structure and Pharmacology : Triazolo derivatives like L838417 and TPA023 are GABAₐ receptor modulators with anxiolytic properties . Their synthesis relies on palladium-catalyzed cross-coupling, emphasizing the role of heteroatom positioning in CNS activity .
Key Difference: The oxonino system lacks the triazole ring’s π-stacking capability, which is critical for receptor binding in CNS therapeutics.
Q & A
Q. How to ensure compliance with Green Chemistry principles during pyridazine synthesis?
- Methodological Answer :
- Solvent Selection : Replace dioxane with cyclopentyl methyl ether (CPME) for safer reflux conditions.
- Catalysis : Explore biocatalysts (e.g., lipases) for enantioselective substitutions.
- Waste Audit : Quantify E-factor (kg waste/kg product) and aim for reductions via solvent recycling .
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